3-Methyl-[1,1'-biphenyl]-4-ol
Overview
Description
3-Methyl-[1,1’-biphenyl]-4-ol: is an organic compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a methyl group attached to one benzene ring and a hydroxyl group attached to the other. The molecular formula of this compound is C13H12O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under basic conditions. For instance, 3-methylphenylboronic acid can be coupled with 4-bromophenol to produce 3-Methyl-[1,1’-biphenyl]-4-ol .
Industrial Production Methods: In industrial settings, the production of 3-Methyl-[1,1’-biphenyl]-4-ol may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and appropriate solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler biphenyl derivative.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products:
Oxidation: Produces compounds like 3-Methyl-[1,1’-biphenyl]-4-one.
Reduction: Results in the formation of 3-Methyl-[1,1’-biphenyl].
Substitution: Yields various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methyl-[1,1’-biphenyl]-4-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and materials science .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of bioactive molecules for drug discovery .
Medicine: The compound’s structural properties make it a candidate for drug development. It is explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, 3-Methyl-[1,1’-biphenyl]-4-ol is used in the production of polymers, resins, and other materials. Its stability and reactivity make it valuable in manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Methyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing its activity and specificity .
Comparison with Similar Compounds
3-Methylbiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Lacks the methyl group, which affects its physical and chemical properties.
3-Methyl-4-chlorobiphenyl: Contains a chlorine atom instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: 3-Methyl-[1,1’-biphenyl]-4-ol is unique due to the presence of both a methyl and a hydroxyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications.
Properties
IUPAC Name |
2-methyl-4-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDJZBIPKJNQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617421 | |
Record name | 3-Methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30451-49-1 | |
Record name | 3-Methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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